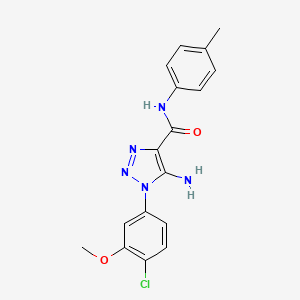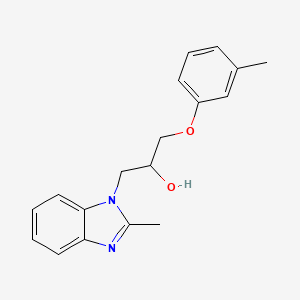![molecular formula C18H29NO2 B5204490 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine, also known as SR-9009, is a research chemical that has gained significant attention in recent years due to its potential applications in the field of medicine and sports performance. This chemical compound belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
科学的研究の応用
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has a wide range of potential scientific research applications. It has been shown to have a significant impact on the circadian rhythm of the body, which makes it a potential treatment for sleep disorders. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes, due to its ability to regulate glucose and lipid metabolism. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine involves its ability to activate the Rev-Erb protein, which is a key regulator of the circadian rhythm. This activation leads to the regulation of various metabolic processes, including glucose and lipid metabolism. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Biochemical and Physiological Effects:
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, which makes it a potential treatment for metabolic disorders. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
実験室実験の利点と制限
One of the advantages of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its ability to regulate the circadian rhythm of the body. This makes it a potential treatment for sleep disorders and other conditions related to the circadian rhythm. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders and neurodegenerative diseases.
One of the limitations of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its limited availability. This makes it difficult for researchers to obtain and use in their experiments. Additionally, there is still much to learn about the long-term effects of using this compound, which makes it important for further research to be conducted.
将来の方向性
There are several potential future directions for the research on 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine. One potential direction is the development of new treatments for sleep disorders and other conditions related to the circadian rhythm. Additionally, there is potential for the development of new treatments for metabolic disorders and neurodegenerative diseases. Further research is needed to better understand the long-term effects of using this compound and to identify any potential side effects.
合成法
The synthesis of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine is a complex process that involves multiple steps. The first step involves the reaction of 4-isopropyl-3-methylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with morpholine in the presence of cesium carbonate to produce 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine.
特性
IUPAC Name |
4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)18-7-6-17(14-16(18)3)21-11-5-4-8-19-9-12-20-13-10-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIDORNAHTLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7003814 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)
![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)